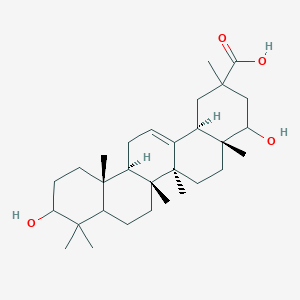

3,22-Dihydroxyolean-12-en-29-oic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The study of triterpenoids, including compounds such as 3,22-Dihydroxyolean-12-en-29-oic acid, is significant due to their diverse biological activities and presence in various natural sources. These compounds are often characterized by their pentacyclic structure, which contributes to a wide range of pharmacological effects. The analysis and synthesis of these compounds allow for a deeper understanding of their potential applications and interactions within biological systems.

Synthesis Analysis

The synthesis of triterpenoids like 3,22-Dihydroxyolean-12-en-29-oic acid often involves complex organic reactions aimed at introducing functional groups at specific positions on the oleanane skeleton. An example includes the semi-synthesis of 25-acetoxy-3α-hydroxyolean-12-en-28-oic acid from oleanolic acid, highlighting the methodologies employed in the structural modification of triterpenoids for enhanced biological activity or for structural elucidation purposes (Sun et al., 2008).

Molecular Structure Analysis

Triterpenoids like 3,22-Dihydroxyolean-12-en-29-oic acid typically consist of a linear array of five fused six-membered rings. The molecular structure often features a combination of hydroxy groups and a carboxy group that contribute to the compound's reactivity and interaction capabilities. For instance, 3β,6β-dihydroxyolean-12-en-27-oic acid demonstrates how hydroxy and carboxy groups form hydrogen bonds, influencing the compound's structural and functional properties (Hongxiang Sun & Yuan-jiang Pan, 2004).

Chemical Reactions and Properties

The chemical properties of triterpenoids such as reactivity towards various agents, ability to undergo oxidation, reduction, and other chemical transformations highlight their versatility. For example, the conversion of chenodeoxycholic acid to different hydroxylated products showcases the chemical reactivity of triterpenoids under specific conditions, providing insights into potential functional group modifications (Kihira et al., 1981).

Physical Properties Analysis

The physical properties of triterpenoids, including solubility, melting point, and crystal structure, are crucial for their identification and application. The crystalline structure of triterpenoids, as observed in compounds isolated from natural sources, provides valuable information on the stereochemistry and molecular interactions within the compound (Cannon et al., 1981).

Chemical Properties Analysis

The chemical properties of triterpenoids are influenced by their functional groups, leading to varied biological activities and chemical reactivity. The presence of hydroxy and carboxy groups plays a significant role in the compound's ability to participate in chemical reactions, such as hydrogen bonding, which affects its solubility and interaction with biological molecules (Hongxiang Sun & Yuan-jiang Pan, 2004).

Scientific Research Applications

Phytochemical Investigation : A study identified similar compounds such as 3β,21β-dihydroxyolean-12-en-28-oic acid from the roots of Maytenus royleanus, demonstrating cytotoxic activity against certain cancer cell lines, indicating potential applications in cancer research and treatment (Ala Ud Din et al., 2013).

Anti-inflammatory Properties : An investigation on Euonymus alatus leaves and twigs isolated compounds including 3β,22α-dihydroxyolean-12-en-29-oic acid and demonstrated anti-inflammatory activities in macrophage cells (Jeong et al., 2014).

Cytotoxic Activities : Research on Celastrus hypoleucus identified triterpenoids including (3β,22α)-3,22-dihydroxyolean-12-en-29-oic acid, which showed moderate cytotoxicity against human cervical squamous carcinoma cells (Wang et al., 2005).

ACAT Inhibitory Properties : A study on Aceriphyllum rossii isolated new triterpenoids, including a compound similar to 3,22-Dihydroxyolean-12-en-29-oic acid, which significantly inhibited the activity of ACAT, an enzyme relevant in cholesterol metabolism (Han et al., 2002).

Cancer Chemopreventive Activity : Compounds isolated from Eugenia sandwicensis, structurally related to 3,22-Dihydroxyolean-12-en-29-oic acid, showed significant inhibitory activity in a cancer chemoprevention assay system (Gu et al., 2001).

Apoptosis-Inducing Properties : A cytotoxic and apoptosis-inducing oleanane triterpenoid structurally similar to 3,22-Dihydroxyolean-12-en-29-oic acid was isolated from Astilbe chinensis, showing potential in cancer treatment (Sun & Pan, 2004).

Antimicrobial Activity : A study on biotransformation using Mucor rouxii produced derivatives of oleanolic acid, demonstrating significant antimicrobial activity against oral pathogens, suggesting potential applications in dental health (Capel et al., 2011).

Potential in Cancer Therapy : Research on oleanolic acid, a compound related to 3,22-Dihydroxyolean-12-en-29-oic acid, and its derivatives, showed that they modulate multiple signaling pathways in tumor cells, indicating their potential in cancer therapy (Shanmugam et al., 2014).

Effects on Osteoclastogenesis : A study investigated the effects of olean-12-en-27-oic acid derivatives on osteoclastogenesis, providing insights into potential applications in treating osteolytic bone diseases (Seo et al., 2020).

Antitubercular Activity : Triterpenoids isolated from Lippia turbinata, including compounds similar to 3,22-Dihydroxyolean-12-en-29-oic acid, displayed antitubercular activity, suggesting potential applications in treating tuberculosis (Wächter et al., 2001).

Mechanism of Action

Biochemical Pathways

The compound is known to have antiproliferative activity for certain cell lines , suggesting it may influence pathways related to cell growth and division.

Result of Action

The compound is known to have antiproliferative activity for certain cell lines , suggesting it may inhibit cell growth and division.

properties

IUPAC Name |

(4aR,6aR,6aS,6bR,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21-,22?,23?,26?,27-,28+,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBGJQZJEYVBJZ-YUBSFGCBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5O)(C)C(=O)O)C)C)C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71307339 | |

Q & A

Q1: What other compounds were found alongside 3,22-dihydroxyolean-12-en-29-oic acid in the Celastrus hypoleucus plant, and were any of them structurally related?

A1: The study isolated several compounds from Celastrus hypoleucus, including two new triterpenoids: (3β)-olean-12-ene-3,23-diol and (6α)-6-hydroxyolean-12-en-3-one. Interestingly, along with these new compounds, the research also identified 3,22-dihydroxyolean-12-en-29-oic acid, β-amyrin, and β-amyrin palmitate. The presence of these structurally similar triterpenoids suggests a potential biosynthetic relationship within the plant. []

Q2: The research paper focuses on two novel compounds. Did it investigate any biological activity for 3,22-dihydroxyolean-12-en-29-oic acid?

A2: While the paper primarily focuses on the isolation and characterization of two novel triterpenoids, it doesn't delve into the biological activity of 3,22-dihydroxyolean-12-en-29-oic acid. [] Further research would be required to explore its potential bioactivities and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.